Receptor Subtype Selectivity: α₂-Adrenoceptor vs. α₁-Adrenoceptor Potency in Functional Tissue Assays
In functional tissue assays using isolated rat vas deferens, the N,N-dimethyl derivative of 1-(2-bromophenyl)ethylamine (DMPEA hydrobromide) exhibited differential antagonism at adrenoceptor subtypes. The compound demonstrated approximately 42-fold higher potency at inhibiting α₂-adrenoceptors compared to α₁-adrenoceptors [1]. This subtype selectivity is quantitatively defined and distinguishes this chemical scaffold from non-selective adrenergic agents that lack this ortho-bromo substitution pattern.
| Evidence Dimension | Adrenoceptor subtype selectivity (fold difference in inhibitory potency) |
|---|---|
| Target Compound Data | α₂-adrenoceptor inhibition: ~42-fold more potent than α₁-adrenoceptor inhibition |
| Comparator Or Baseline | α₁-adrenoceptor inhibition (baseline comparator within same compound) |
| Quantified Difference | ~42-fold selective for α₂ over α₁ |
| Conditions | Isolated rat vas deferens tissue; functional antagonism assay using N,N-dimethyl-2-bromo-2-phenethylamine hydrobromide (DMPEA) |
Why This Matters
This 42-fold subtype selectivity quantifies a pharmacologically meaningful differentiation that may inform medicinal chemistry programs targeting specific adrenoceptor subtypes.
- [1] Melchiorre C, et al. α-Adrenoceptor occupancy by N,N-dimethyl-2-bromo-2-phenethylamine hydrobromide (DMPEA) in rat vas deferens. Eur J Pharmacol. 2002. View Source
